

triphenylphosphine sulfide chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triphenylphosphine sulfide*

Cat. No.: *B147668*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **Triphenylphosphine Sulfide**

Introduction

Triphenylphosphine sulfide, systematically named triphenyl- λ^5 -phosphanethione, is an organophosphorus compound with the chemical formula $(C_6H_5)_3PS$, commonly abbreviated as Ph_3PS . It presents as a colorless, air-stable solid that is soluble in many organic solvents.^[1] Structurally, the molecule features a phosphorus atom at the center of a distorted tetrahedron, bonded to three phenyl rings and one sulfur atom, exhibiting idealized C_3 point group symmetry.^{[1][2]} This compound serves as a key reagent in various organic synthesis applications and is also studied for its coordination chemistry. This guide provides a detailed overview of its chemical and physical properties, experimental protocols for its synthesis, and its primary chemical reactions.

Physicochemical and Spectroscopic Properties

The fundamental physical and spectroscopic data for **triphenylphosphine sulfide** are summarized below. These properties are essential for its identification, handling, and application in research settings.

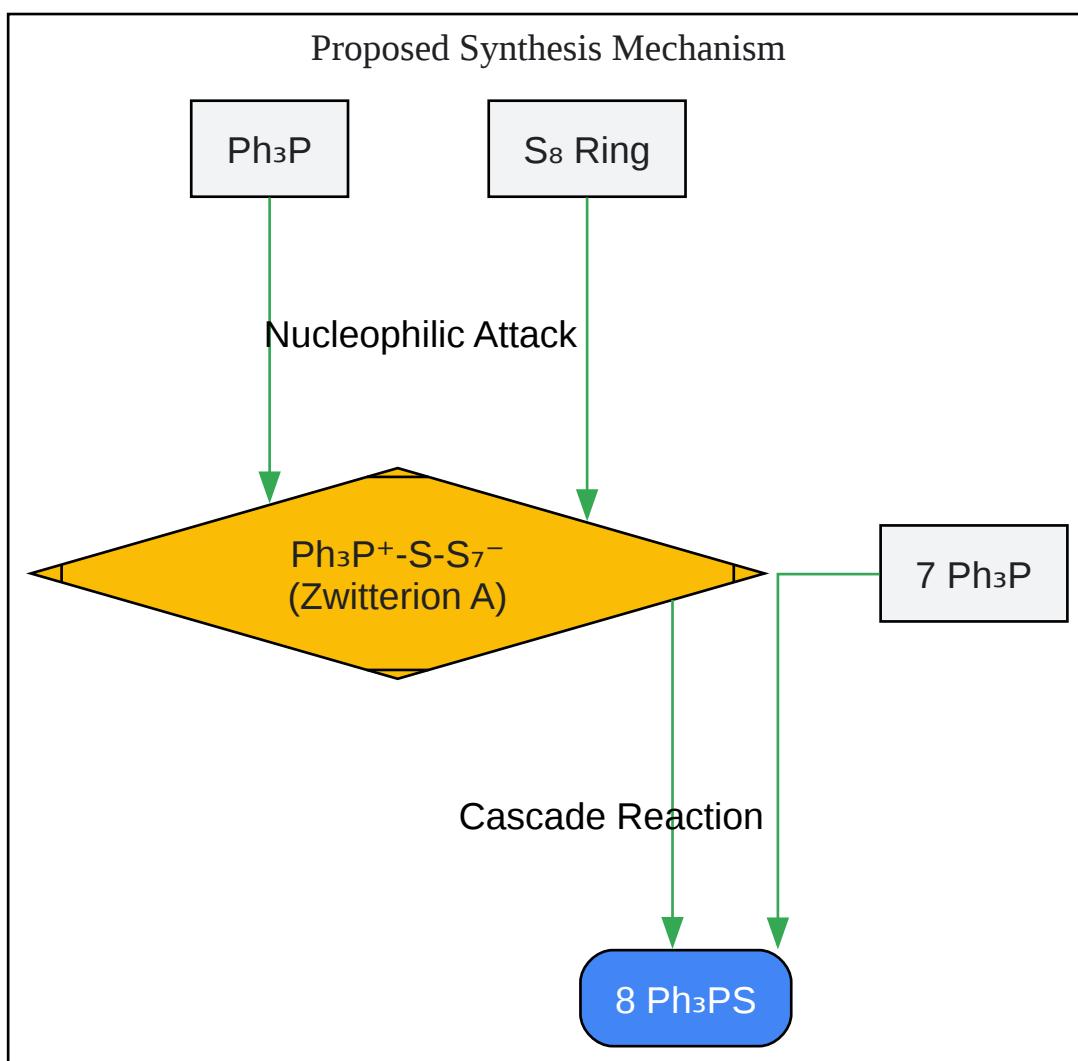
Physical Properties

The key physical characteristics of **triphenylphosphine sulfide** are presented in Table 1.

Property	Value
Molecular Formula	$C_{18}H_{15}PS$ [3] [4]
Molar Mass	294.35 g/mol [1] [5]
Appearance	White to colorless crystalline solid [1] [6] [7]
Melting Point	161–163 °C [1] [8] [9] ; 162–164 °C [5] [7]
Boiling Point	428.7 °C (at 760 mmHg) [5] [10]
Density	1.20 g/cm ³ [5] [10] [11]
Water Solubility	Insoluble [5] [9] [11]
Organic Solubility	Soluble in dichloromethane, ethanol [1] , isooctane [8]
Vapor Pressure	3.71×10^{-7} mmHg (at 25 °C) [5]

Spectroscopic and Structural Data

Spectroscopic data are critical for the structural elucidation and purity assessment of **triphenylphosphine sulfide**. Table 2 compiles its characteristic spectral and crystallographic parameters.

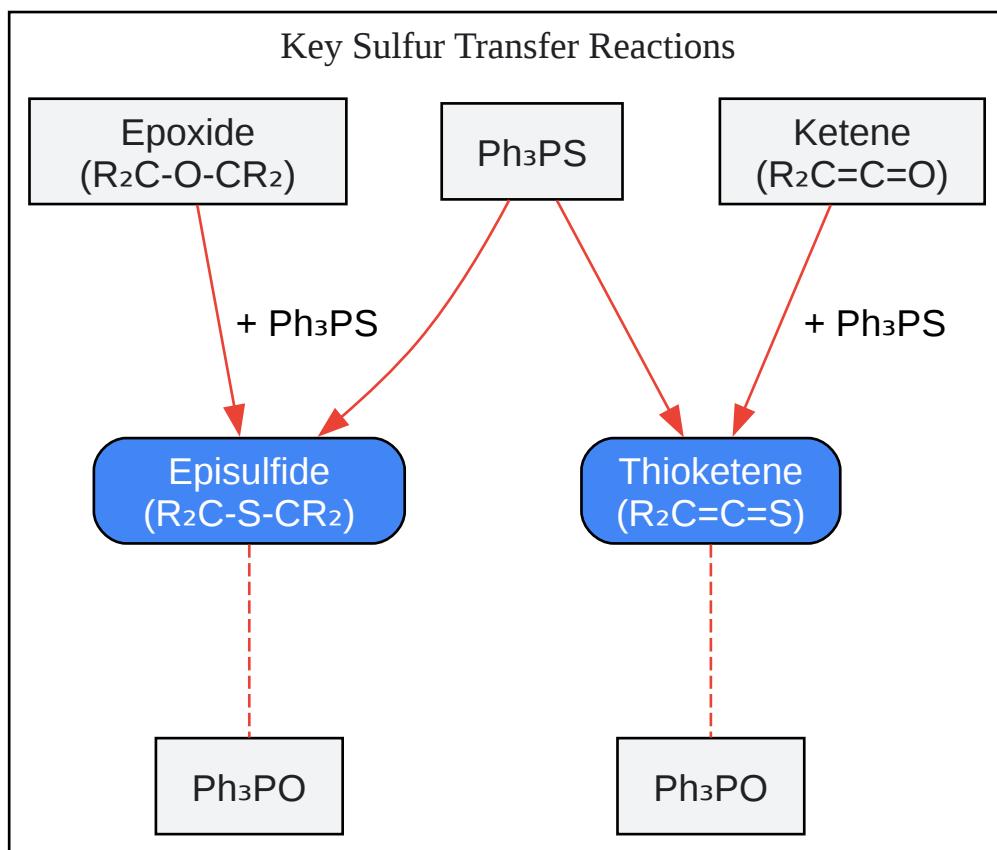

Parameter	Data
^{31}P NMR (CDCl_3)	$\delta = 43.3 \text{ ppm}$ [6] [12] [13]
^1H NMR (CDCl_3 , 400 MHz)	$\delta \approx 7.72 \text{ ppm}$ (m), 7.50 ppm (m), 7.44 ppm (m) [10] [14]
^{13}C NMR (CDCl_3)	Spectra available [10]
Infrared (IR)	P=S stretch: 1169–1159 cm^{-1} [15]
Crystal System	Monoclinic [2]
Space Group	$\text{P}2_1/\text{c}$ [2]
P=S Bond Length	1.950 \AA (average) [2]
P-C Bond Length	1.817 \AA (average) [2]

Chemical Properties and Reactions

Triphenylphosphine sulfide is a versatile molecule in synthetic chemistry, primarily utilized as a sulfur-transfer agent. The sulfur atom is weakly nucleophilic.[\[1\]](#)

Synthesis from Triphenylphosphine

The most common synthesis of **triphenylphosphine sulfide** involves the direct reaction of triphenylphosphine (PPh_3) with elemental sulfur (S_8). The reaction is typically rapid and high-yielding.[\[6\]](#)[\[12\]](#) The proposed mechanism involves an initial nucleophilic attack by the phosphine on the S_8 ring to form a zwitterionic intermediate.[\[6\]](#)[\[12\]](#)[\[13\]](#) This is followed by a cascade of subsequent attacks by other phosphine molecules, ultimately breaking down the sulfur ring to yield eight equivalents of Ph_3PS .[\[6\]](#)[\[13\]](#)



[Click to download full resolution via product page](#)

Caption: Proposed mechanism for the synthesis of Ph_3PS .

Sulfur Transfer Reactions

A key application of **triphenylphosphine sulfide** is the conversion of epoxides to their corresponding episulfides (thiiranes).^[1] In this reaction, Ph_3PS acts as a sulfur donor, and the thermodynamically stable triphenylphosphine oxide (Ph_3PO) is formed as a byproduct.^[1] It is also used to convert ketenes into thioketenes.^[1]

[Click to download full resolution via product page](#)

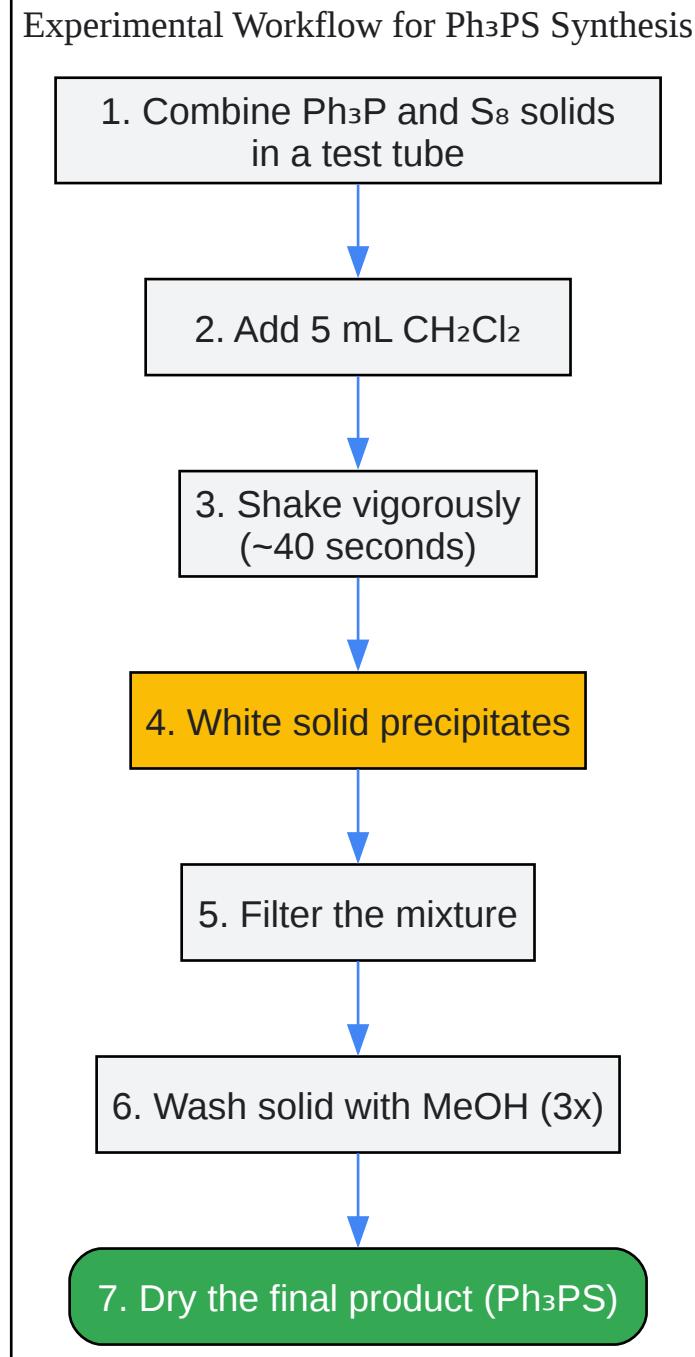
Caption: Synthetic utility of **triphenylphosphine sulfide**.

Coordination Chemistry

Triphenylphosphine sulfide can act as a ligand in coordination chemistry, typically binding to metal centers through its sulfur atom.^[15] For example, it reacts with diiodine (I₂) to form a 1:1 molecular charge-transfer complex, Ph₃PS·I₂.^[16] It has also been used to synthesize complexes with rhodium(I) and ruthenium(II).^[15]

Experimental Protocols

Rapid Synthesis of Triphenylphosphine Sulfide


This procedure is adapted from a high-yield, room-temperature synthesis that is complete in under one minute.^{[6][12]}

Materials:

- Triphenylphosphine (PPh_3): 2.62 g (10.0 mmol)
- Elemental Sulfur (S_8): 320 mg (10.0 mmol S atoms)
- Dichloromethane (CH_2Cl_2): 5 mL
- Methanol (MeOH): ~10 mL
- Test tube or small flask, vortex mixer, filtration apparatus

Procedure:

- Add solid triphenylphosphine (10 mmol) and elemental sulfur (10 mmol) to a test tube.[6][12]
- Add 5 mL of dichloromethane to the solids.[6][12]
- Immediately cap the tube and shake it vigorously using a vortex mixer. The solids will dissolve within approximately 30 seconds to form a pale-yellow solution. A slight increase in temperature may be noted.[6][12][13]
- Continue shaking. After about 40 seconds, the product will precipitate as a white crystalline solid.[6][12]
- Once precipitation is complete, cool the mixture to room temperature.[13]
- Collect the solid product by vacuum filtration.[6][12]
- Wash the precipitate with three portions of methanol (2 mL each).[6][12][13]
- Dry the product in air or under vacuum. Expected yield: ~2.59 g (88%).[6][12] The product purity can be confirmed by NMR spectroscopy.[6][12][13]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triphenylphosphine sulfide - Wikipedia [en.wikipedia.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Phosphine sulfide, triphenyl- | C18H15PS | CID 19758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triphenylphosphine sulfide [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. Triphenylphosphine sulfide 98 3878-45-3 [sigmaaldrich.com]
- 9. TRIPHENYLPHOSPHINE SULFIDE | 3878-45-3 [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. chemwhat.com [chemwhat.com]
- 12. researchgate.net [researchgate.net]
- 13. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine _Chemicalbook [chemicalbook.com]
- 14. TRIPHENYLPHOSPHINE SULFIDE(3878-45-3) 1H NMR spectrum [chemicalbook.com]
- 15. isca.me [isca.me]
- 16. Crystal structure of triphenylphosphine sulfide diiodine; the first crystallographically characterised 1:1 molecular charge-transfer complex of a tertiary phosphine sulfide with diiodine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [triphenylphosphine sulfide chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147668#triphenylphosphine-sulfide-chemical-properties\]](https://www.benchchem.com/product/b147668#triphenylphosphine-sulfide-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com